molecular formula C13H17F2N B1485814 (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine CAS No. 2165505-28-0

(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine

Cat. No. B1485814
CAS RN: 2165505-28-0
M. Wt: 225.28 g/mol
InChI Key: VPIGFGJNJKJTKL-CHWSQXEVSA-N
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Description

“(1R,2R)-2-(4-Fluorophenyl)cyclohexan-1-amine” is a compound with the linear formula C12H16N1F1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a solid form . The SMILES string is FC1=CC=C([C@@H]2C@HCCCC2)C=C1 . The InChI is 1S/C12H16FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12H,1-4,14H2/t11-,12-/m1/s1 .

Scientific Research Applications

Synthesis and Application of Fluorinated Compounds

  • Practical Synthesis of Fluorinated Compounds : A paper by Qiu et al. (2009) describes a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a compound similar in its incorporation of fluorine, which is key in the manufacture of flurbiprofen. This work underlines the importance of fluorinated compounds in pharmaceuticals and the development of efficient synthesis methods for large-scale production (Qiu et al., 2009).

Environmental and Health Applications

  • PFAS Removal by Amine-Functionalized Sorbents : Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting a potential application for amine-functionalized compounds in environmental remediation efforts. This reflects the broader applicability of functionalized amines in addressing environmental pollutants (Ateia et al., 2019).

Drug Metabolism and Pharmacological Studies

  • Metabolic Fate of Psychiatric Medications : A study by Breyer-Pfaff (2004) on the metabolic fate of amitriptyline, nortriptyline, and amitriptylinoxide in humans highlights the complexity of drug metabolism, including oxidative processes and the impact of stereochemistry. This research area might be relevant for understanding how structurally complex fluorinated amines are metabolized (Breyer-Pfaff, 2004).

Molecular Imaging and Fluorophore Toxicity

  • Toxicity of Fluorophores : Alford et al. (2009) conducted a review on the toxicity of fluorophores used in molecular imaging, crucial for ensuring the safety of such compounds in clinical diagnostics. This work highlights the importance of assessing the safety profile of novel fluorinated compounds, including their cytotoxicity and mutagenicity (Alford et al., 2009).

Safety and Hazards

The compound has some safety hazards. It has the hazard statements H317 - H319 - H400 . The precautionary statements are P261 - P273 - P280 - P280 - P333 + P313 - P391 . It is classified as Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-11-6-4-10(5-7-11)8-9-16-13-3-1-2-12(13)15/h4-7,12-13,16H,1-3,8-9H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIGFGJNJKJTKL-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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